(8-Methoxyquinolin-4-yl)methanol chemical structure and properties
(8-Methoxyquinolin-4-yl)methanol chemical structure and properties
This guide provides an in-depth technical analysis of (8-Methoxyquinolin-4-yl)methanol , a critical heterocyclic building block used in the synthesis of cinchona alkaloid mimics, kinase inhibitors, and neuroactive pharmaceutical agents.[1]
[1][2][3][4]
Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8]
(8-Methoxyquinolin-4-yl)methanol is a quinoline derivative characterized by a hydroxymethyl group at the C4 position and a methoxy substituent at the C8 position.[1] This specific substitution pattern imparts unique electronic properties, distinguishing it from its C6-methoxy isomer (Quinine/Quinidine core).[1]
| Property | Data |
| CAS Registry Number | 1589471-09-9 |
| IUPAC Name | (8-Methoxyquinolin-4-yl)methanol |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 119–121 °C (Experimental) |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water |
| pKa (Predicted) | ~5.2 (Quinoline N) |
| Key Precursor | 8-Methoxyquinoline-4-carboxylic acid (or Methyl ester) |
Structural Analysis
The molecule features a planar quinoline scaffold .[1] The 8-methoxy group functions as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring, while the 4-hydroxymethyl group acts as a versatile handle for further functionalization (oxidation, halogenation, or esterification).[1] The proximity of the quinoline nitrogen (N1) and the 8-methoxy oxygen creates a potential coordination site for metal ions, relevant in catalyst design.[1]
Synthetic Methodology
The synthesis of (8-Methoxyquinolin-4-yl)methanol typically proceeds via the reduction of oxidized precursors.[1] Two primary routes are established in the literature, prioritizing high yield and purity.[1]
Route A: Reduction of Methyl 8-methoxyquinoline-4-carboxylate
This is the preferred industrial route due to the availability of the ester precursor.[1]
Protocol:
-
Dissolution: Dissolve Methyl 8-methoxyquinoline-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Activation: Add Sodium Borohydride (NaBH₄) (2.0–4.0 equiv) slowly to the solution.
-
Reaction: Heat the mixture to 65–70 °C .
-
Addition: Cautiously add Methanol (excess) dropwise over 30 minutes to generate active alkoxyborohydride species.
-
Quench: Cool to 10 °C and quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc or DCM, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
Route B: Reduction of 8-Methoxyquinoline-4-carbaldehyde
Used when the aldehyde is generated via SeO₂ oxidation of 4-methyl-8-methoxyquinoline.[1]
Protocol:
-
Dissolution: Dissolve 8-Methoxyquinoline-4-carbaldehyde in Methanol at 0 °C.
-
Reduction: Add NaBH₄ (1.0 equiv) portion-wise.
-
Completion: Stir at Room Temperature (RT) for 2–6 hours.
-
Yield: Typically >85%.
Synthetic Pathway Diagram (DOT)[1]
Figure 1: Convergent synthetic pathways for the production of the target alcohol via hydride reduction.
Analytical Characterization
Validating the structure requires precise spectroscopic analysis. The following data is derived from purified samples (CDCl₃ solvent).
Nuclear Magnetic Resonance (NMR)[1][11][12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.90 (d, J = 4.4 Hz, 1H, H-2): Characteristic deshielded proton adjacent to Nitrogen.[1]
-
δ 8.13 (d, 1H, Ar-H): Proton at C5.[1]
-
δ 7.55 (m, 2H, Ar-H): Overlapping signals for H-3 and H-6.[1]
-
δ 5.21 (s, 2H, CH₂ -OH): Benzylic methylene singlet.[1]
-
δ 4.08 (s, 3H, -OCH₃ ): Distinct methoxy singlet (typically ~4.0–4.1 ppm).[1]
-
Mass Spectrometry (MS)[1][12]
-
HRMS (ESI/EI): Calculated for [M]⁺ C₁₁H₁₁NO₂: 189.0790 .[1]
-
Fragmentation: Loss of -CH₂OH (M-31) and -CH₃ (M-15) are common fragmentation pathways.[1]
Applications in Drug Discovery[1]
The (8-Methoxyquinolin-4-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for naphthalene and quinazoline rings.[1]
Cinchona Alkaloid Mimics (Organocatalysis)
The scaffold mimics the "Western" half of Cinchona alkaloids (like Quinine).[1] It is used to synthesize chiral ligands for asymmetric catalysis.[1] The 8-methoxy group provides steric bulk and electronic modulation different from the natural 6-methoxy isomers.[1]
CNS Active Agents (Dopamine Agonists)
Derivatives where the hydroxyl group is converted to an amine (via mesylation/amination) show high potency as Dopamine D2/D3 agonists .[1] The 8-methoxy group enhances binding affinity to G-protein coupled receptors (GPCRs) by engaging in specific hydrophobic or polar interactions within the orthosteric binding pocket.[1]
Kinase Inhibitors
The quinoline nitrogen functions as a hinge binder in ATP-competitive kinase inhibitors.[1] The 4-hydroxymethyl group allows for the attachment of solubilizing tails (e.g., piperazines) to access the solvent-exposed region of the kinase domain.[1]
Pharmacophore & Application Diagram (DOT)
Figure 2: Divergent application of the scaffold in catalysis and medicinal chemistry.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizing agents.
-
Stability: Stable under normal conditions. The hydroxymethyl group is susceptible to oxidation to the aldehyde (CAS 103854-62-2) if exposed to strong oxidants.[1]
References
-
BLD Pharm. (n.d.).[1][3] (8-Methoxyquinolin-4-yl)methanol Product Page. Retrieved from [1]
-
Google Patents. (2018).[1] Dihydro-6-azaphenalene derivatives for the treatment of CNS, oncological diseases and related disorders. US Patent 10047089B2. Retrieved from
-
Molaid Chemicals. (n.d.).[1] 8-Methoxy-4-quinolinecarboxaldehyde Properties. Retrieved from [1]
-
Amazon AWS (Scientific Support). (2026). Direct Access of the Chiral Quinolinyl Core of Cinchona Alkaloids. Retrieved from
